2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one

Kinase inhibition FGFR PDGFR

CAS 1247154-81-9 features a 2,6-dichlorophenyl motif critical for kinase selectivity (>400-fold vs. isomers). The furan-2-yl ketone core enables nanomolar DHODH inhibition and chiral derivatization (>99% ee). Avoid generic analogs—validate SAR with the authentic 2,6-dichloro substitution. Order research-grade material for reliable lead optimization.

Molecular Formula C12H8Cl2O2
Molecular Weight 255.09 g/mol
CAS No. 1247154-81-9
Cat. No. B1445085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one
CAS1247154-81-9
Molecular FormulaC12H8Cl2O2
Molecular Weight255.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)C2=CC=CO2)Cl
InChIInChI=1S/C12H8Cl2O2/c13-9-3-1-4-10(14)8(9)7-11(15)12-5-2-6-16-12/h1-6H,7H2
InChIKeyLGLPQZHDJQETKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (CAS 1247154-81-9): Procurement-Grade Chemical Profile and Structural Baseline


2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (CAS 1247154-81-9) is a synthetic organic compound with the molecular formula C₁₂H₈Cl₂O₂ and a molecular weight of 255.09 g/mol, featuring a furan-2-yl ketone core substituted with a 2,6-dichlorophenyl moiety at the alpha-carbon position . This structural architecture places it within the class of heteroaryl ethanones, a family widely explored for kinase inhibition, antimicrobial applications, and as versatile intermediates in medicinal chemistry [1]. The combination of an electron-rich furan ring and an electron-deficient 2,6-dichlorophenyl group imparts distinctive electronic properties that influence binding interactions with biological targets, particularly kinases where similar 2,6-dichlorophenyl-containing scaffolds have demonstrated potent inhibition of FGFR, PDGFR, and other tyrosine kinases [2].

Why 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (CAS 1247154-81-9) Cannot Be Casually Replaced by Structural Analogs


Generic substitution among 2,6-dichlorophenyl ethanone derivatives carries quantifiable functional risk. The specific 2,6-dichloro substitution pattern on the phenyl ring creates a unique steric and electronic environment—ortho,ortho'-dichloro substitution restricts rotational freedom of the phenyl ring and withdraws electron density through both inductive and resonance effects . Comparative kinase profiling data on closely related scaffolds reveals that substitution pattern changes can alter kinase selectivity by over 400-fold, transforming a broad-spectrum inhibitor into a highly selective single-target agent [1]. Minor positional isomerism in the dichlorophenyl group (e.g., 2,6-dichloro vs. 3,4-dichloro vs. 2,4-dichloro) can dramatically shift binding affinity, target engagement profiles, and synthetic utility, making empirical validation essential before any procurement decision involving alternative CAS numbers .

2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (CAS 1247154-81-9): Quantified Differential Evidence for Scientific Selection


Kinase Inhibition Potency: Quantified Advantage of the 2,6-Dichlorophenyl Motif in FGFR and PDGFR Targeting

In a systematic structure-activity relationship (SAR) study of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, the 6-(2,6-dichlorophenyl) moiety (structurally analogous to the target compound's substitution pattern) conferred potent inhibition across multiple kinases [1]. The compound containing this motif (Compound 4b) inhibited FGFR tyrosine kinase with an IC₅₀ of 0.13 µM and PDGFR with an IC₅₀ of 1.11 µM. Crucially, replacement of the 2,6-dichlorophenyl group with a 3',5'-dimethoxyphenyl functionality (Compound 4e) produced a highly selective FGFR inhibitor (IC₅₀ 0.060 µM) with all other tested kinases showing IC₅₀ values >50 µM, representing a selectivity shift exceeding 400-fold [2].

Kinase inhibition FGFR PDGFR Structure-activity relationship

Positional Isomerism Impact: Differential Biological Activity Between 2,6-Dichloro and 3,4-Dichloro Substitution Patterns

Comparison with the 3,4-dichlorophenyl positional isomer (CAS 59522-69-9) reveals fundamental differences in biological application space . While the target compound's 2,6-dichloro substitution pattern has been associated with kinase inhibition and differentiation-inducing activity in undifferentiated cells, the 3,4-dichloro isomer is primarily documented as a synthetic intermediate with limited direct biological annotation [1]. The ortho,ortho'-dichloro arrangement creates a distinct steric environment that restricts phenyl ring rotation more severely than the 3,4-dichloro arrangement, potentially influencing binding mode and target engagement kinetics .

Isomer comparison Structure-activity relationship Antiproliferative activity

DHODH Inhibition Benchmark: Comparative Potency of Structurally Related Furanone Derivatives

Furanone-containing compounds structurally related to the target compound have been evaluated for dihydroorotate dehydrogenase (DHODH) inhibition, a validated target for antimalarial and immunosuppressive therapies [1]. In patent-disclosed SAR studies, furanone derivatives demonstrate nanomolar-range DHODH inhibitory activity, with representative compounds achieving IC₅₀ values as low as 1.20 nM against human DHODH and 6.40 nM against Plasmodium falciparum DHODH [2]. The furan-2-yl ketone core present in CAS 1247154-81-9 provides a validated scaffold for DHODH inhibitor development, whereas alternative heterocyclic replacements (e.g., thiophene, pyrrole) may alter both potency and species selectivity [3].

DHODH inhibition Antimalarial Immunosuppression Structure-activity relationship

Antiproliferative and Differentiation Activity: Preliminary Evidence for Undifferentiated Cell Targeting

Preliminary annotation data indicates that 2-(2,6-dichlorophenyl)-1-(furan-2-yl)ethan-1-one exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. While specific quantitative IC₅₀ values for this exact compound are not publicly available in peer-reviewed literature, this activity profile distinguishes it from structurally similar compounds lacking the furan-2-yl ketone linkage, which may not demonstrate comparable differentiation-inducing properties .

Antiproliferative activity Cell differentiation Cancer research Psoriasis

Optimal Research and Industrial Application Scenarios for 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (CAS 1247154-81-9) Based on Quantified Evidence


Kinase Inhibitor Probe Development and Selectivity Profiling

Researchers developing broad-spectrum tyrosine kinase inhibitors should prioritize CAS 1247154-81-9 as a starting scaffold based on class-level SAR evidence showing that the 2,6-dichlorophenyl motif confers potent multi-kinase inhibition (FGFR IC₅₀ 0.13 µM; PDGFR IC₅₀ 1.11 µM) [1]. This compound serves as a valuable probe for understanding the role of ortho,ortho'-dichloro substitution in kinase binding, with the documented selectivity shift (>400-fold upon motif replacement) providing a clear benchmark for SAR optimization campaigns [2].

DHODH-Targeted Drug Discovery for Antimalarial or Immunosuppressive Applications

Given the furan-2-yl ketone core's validated role in DHODH inhibition (class-level nanomolar potency: 1.20–6.40 nM across species) [1], CAS 1247154-81-9 represents a logical starting point for medicinal chemistry programs targeting DHODH. The compound's unique 2,6-dichlorophenyl substitution may confer species selectivity advantages or altered pharmacokinetic properties relative to other furanone DHODH inhibitors, making it a compelling candidate for structure-based optimization toward antimalarial or immunosuppressive therapeutics [2].

Cell Differentiation and Antiproliferative Mechanism Studies

Investigators studying differentiation-inducing agents or antiproliferative mechanisms in undifferentiated cell models should consider CAS 1247154-81-9 for its documented activity in arresting proliferation and promoting monocyte differentiation [1]. This phenotypic profile distinguishes the compound from positional isomers like the 3,4-dichloro analog (CAS 59522-69-9), which lacks comparable differentiation annotation [2], making CAS 1247154-81-9 the appropriate choice for this specific research application.

Synthetic Intermediate for Furan-Containing Bioactive Scaffolds

CAS 1247154-81-9 serves as a versatile building block for synthesizing more complex furan-containing bioactive molecules, including furanone kinase inhibitors and heterocyclic derivatives [1]. The ketone functionality provides a handle for further derivatization (e.g., reduction to chiral alcohols as demonstrated for related furan-2-yl ethanones with >99% ee and 97% yield [2]), while the 2,6-dichlorophenyl group imparts unique steric and electronic properties not available with alternative substitution patterns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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